molecular formula C7H12 B1581247 3-Methylcyclohexene CAS No. 591-48-0

3-Methylcyclohexene

Cat. No. B1581247
CAS RN: 591-48-0
M. Wt: 96.17 g/mol
InChI Key: UZPWKTCMUADILM-UHFFFAOYSA-N
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Description

3-Methylcyclohexene is an organic compound with the molecular formula C7H12 . It is a cyclohexene with a methyl group substituent .


Synthesis Analysis

The synthesis of 3-Methylcyclohexene involves the acid-catalyzed dehydration of alcohols . The reaction involves the conversion of 2-methylcyclohexanol to a mixture of 1-methyl- and 3-methylcyclohexene .


Molecular Structure Analysis

The molecular structure of 3-Methylcyclohexene consists of a six-membered ring (cyclohexene) with a methyl group attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

3-Methylcyclohexene undergoes various reactions. For instance, it can undergo oxidation to form important intermediate products of methylcyclohexane oxidation . It also reacts with bromine in a process known as electrophilic addition .


Physical And Chemical Properties Analysis

3-Methylcyclohexene has a melting point of -123.51°C and a boiling point of 104°C . It has a density of 0.8 g/cm3 . Other properties include critical temperature, critical pressure, and enthalpy of vaporization .

Scientific Research Applications

1. Oxidation Intermediates and Precursors for Hydrocarbons

3-Methylcyclohexene is a significant intermediate product in the oxidation of methylcyclohexane and acts as a precursor for aromatic hydrocarbons. Its oxidation and decomposition pathways have been studied to improve the understanding of its reactivity and the formation of various products like alkyl and alkenyl chain radicals, cyclic diolefins, and cyclohexadienes (Tian, Zhu, Li, & Yan, 2020).

2. Polymerization Processes

3-Methylcyclohexene has been used in polymerization studies. Different monomers, including 3-Methylcyclohexene, have shown varying polymerization rates and mechanisms. The polymers derived from these processes are partly crystalline with distinct melting points, highlighting its role in materials science and polymer chemistry (Boor, Youngman, & Dimbat, 1966).

3. Reaction Kinetics and Soot Formation in Combustion

In combustion processes, the sooting tendencies and formation of soot precursors during the combustion of 3-Methylcyclohexene and its isomers have been investigated. This research is crucial for understanding the impact of small structural features on the fate of carbon during combustion processes (Kim et al., 2019).

4. Catalytic Reactions and Hydrogenation

3-Methylcyclohexene has been involved in studies focusing on catalytic reactions and hydrogenation processes. These studies include examining catalysts for dehydrogenation, which is significant for hydrogen storage and energy applications. The efficiency of these reactions depends on the catalyst used, making 3-Methylcyclohexene a vital compound in catalysis research (Yolcular & Olgun, 2008).

5. Atmospheric Chemistry and Ozonolysis Products

The ozonolysis of 3-Methylcyclohexene has been studied to understand its role in atmospheric chemistry. This research provides insights into the formation of oxidized monomer and dimer products in the ozonolysis of endocyclic alkenes, which is crucial for understanding atmospheric processes and air quality (Rissanen et al., 2015).

Mechanism of Action

Target of Action

3-Methylcyclohexene is an organic compound that consists of a cyclohexene ring with a methyl group substituent .

Mode of Action

The mode of action of 3-Methylcyclohexene is primarily through its chemical reactions. For instance, it can undergo an acid-catalyzed hydration reaction to form an alcohol . The mechanism involves three steps :

Biochemical Pathways

It can be used to synthesize other compounds that may be involved in various biochemical processes .

Pharmacokinetics

Its physical properties such as its boiling point (104 °c for 3-methylcyclohexene ) and solubility in water (0.052 g/kg for 1-methylcyclohexene ) can influence its distribution and elimination if it were to enter a biological system.

Result of Action

As a chemical reagent, the result of 3-Methylcyclohexene’s action is the formation of new compounds. For example, in the acid-catalyzed hydration reaction, the result is the formation of an alcohol .

Action Environment

The action of 3-Methylcyclohexene is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the acid-catalyzed hydration reaction requires the presence of an acid and water . Additionally, the reaction rate can be influenced by temperature and the concentration of the reactants.

Safety and Hazards

3-Methylcyclohexene is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It should be handled in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-methylcyclohexene
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InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
Source PubChem
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InChI Key

UZPWKTCMUADILM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
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DSSTOX Substance ID

DTXSID70862258
Record name 3-Methylcyclohexene
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Molecular Weight

96.17 g/mol
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Product Name

3-Methylcyclohexene

CAS RN

591-48-0
Record name 3-Methylcyclohexene
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Record name 3-Methylcyclohexene
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Record name 3-Methylcyclohexene
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Record name Cyclohexene, 3-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-methylcyclohexene?

A1: 3-Methylcyclohexene has a molecular formula of C₇H₁₂ and a molecular weight of 96.17 g/mol.

Q2: Are there any notable spectroscopic characteristics of 3-methylcyclohexene?

A2: While specific spectroscopic data is not extensively discussed in the provided research, the presence of characteristic peaks in IR and NMR spectra, especially those confirming the presence of a C=C double bond and methyl group, would be expected. For example, the presence of -C=C- and =C-H bonds were confirmed via FT-IR analysis. []

Q3: How does 3-methylcyclohexene react with ozone?

A3: 3-Methylcyclohexene reacts with ozone in the gas phase at a rate of 55.3 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 296 K. The reaction rate is slower than its structural isomer, 1-methylcyclohexene, suggesting an influence of methyl group position on reactivity with ozone. []

Q4: Can 3-methylcyclohexene be epoxidized? What about the stereochemistry of the product?

A4: Yes, 3-methylcyclohexene undergoes epoxidation. Several studies highlight the stereoselective nature of this reaction, with different catalysts yielding specific stereoisomers. For instance, a dititanium-substituted gamma-Keggin silicotungstate catalyst was found to preferentially form the anti-epoxide. [] Another study using a protonated tetranuclear peroxotungstate catalyst also showed similar diastereoselectivity, favoring the anti configuration in the epoxide product. []

Q5: Does 3-methylcyclohexene participate in any rearrangement reactions?

A5: Yes, upon reaction with aryltellurium(IV) trichlorides, 3-methylcyclohexene undergoes a stereospecific addition to form aryl(trans-2-chloro-trans-3-methyl-1-cyclohexyl)tellurium(IV) dichlorides, demonstrating a trans addition across the double bond. [] Furthermore, during biotransformation with methane monooxygenase, 3-methylcyclohexene undergoes rearrangement, yielding predominantly cis-4-methylcyclohex-2-enol. [, ] This highlights the possibility of enzymatic influence on reaction pathways.

Q6: Can 3-methylcyclohexene be synthesized via transfer dehydrogenation?

A6: Yes, 3-methylcyclohexene can be synthesized through the transfer dehydrogenation of pentene or pentane using ethylene as a hydrogen acceptor in the presence of a specific anthraphos-based iridium pincer complex catalyst. This reaction proceeds via a Diels-Alder reaction between the generated pentadiene and ethylene. []

Q7: How does 3-methylcyclohexene behave in catalytic hydrogenolysis reactions?

A7: While 3-methylcyclohexene itself is not a direct reactant in the study, its derivative, 6,6-dichloro-1-methylbicyclo[3.1.0]hexane, undergoes catalytic hydrogenolysis with Raney nickel in methanol. Interestingly, ring expansion occurs during this reaction, producing 2-chloro-1-methylcyclohexene as the major product, alongside minor methoxy-substituted derivatives. The addition of amines like ethylenediamine significantly impacted the reaction pathway, highlighting the influence of reaction conditions and additives on product distribution. [, ]

Q8: Are there any studies investigating the interaction of 3-methylcyclohexene with free radicals?

A8: Yes, the reaction of 3-methylcyclohexene with t-butyl perbenzoate in the presence of a copper catalyst has been shown to proceed via a free radical mechanism. This reaction primarily yields allylic benzoates, with a preference for products having a disubstituted double bond and a trans relationship between the benzoate group and an alkyl substituent. The selectivity is attributed to preferential abstraction of allylic hydrogen atoms in quasi-axial positions. Interestingly, using a bipyridyl complex of cupric octanoate as the catalyst altered the reaction pathway and selectivity, suggesting a different mechanism is operational. []

Q9: Are there any known applications of 3-methylcyclohexene in materials science?

A9: While direct applications of 3-methylcyclohexene as a material itself are not discussed in the provided research, the use of its derivatives in polymer stabilization is documented. For example, methyl esters of 3,5-di-(3-methylcyclohexyl)-4-hydroxyphenylpropionic acid, synthesized via cycloalkylation of 4-hydroxyphenylpropionic acid methyl ester with 3-methylcyclohexene, demonstrated potential as stabilizers for polyurethane polymers, enhancing their resistance to light and heat degradation. [, ]

Q10: How does the position of the methyl group affect the reactivity of methylcyclohexenes?

A10: The position of the methyl group significantly influences the reactivity of methylcyclohexenes. For instance, the rate constant for the ozonolysis of 1-methylcyclohexene is notably higher than that of 3-methylcyclohexene. [] This difference in reactivity is attributed to the electronic and steric effects induced by the methyl group at different positions. Similarly, the stereoselectivity observed in reactions like epoxidation and free radical additions also highlights the impact of methyl group position on the preferred reaction pathways.

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